molecular formula C14H14N4O2 B2951822 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1172749-94-8

4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2951822
CAS No.: 1172749-94-8
M. Wt: 270.292
InChI Key: PRKSOYDWVXRREO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic hybrid compound designed for advanced pharmaceutical and biochemical research. It incorporates two privileged heterocyclic structures: a pyrazole ring and a 3,4-dihydroquinoxalin-2(1H)-one moiety. Pyrazole-based compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities, which include serving as anticancer, antibacterial, anti-inflammatory, and antidepressant agents . The 3,4-dihydroquinoxalin-2(1H)-one core is a structure of high interest in drug discovery, particularly in the development of novel soluble guanylyl cyclase (sGC) activators . sGC is a key enzyme in the nitric oxide (NO) signaling pathway and is a validated target for treating disorders like pulmonary hypertension and heart failure . The specific molecular architecture of this reagent, which links the pyrazole unit to the dihydroquinoxalinone core via a carbonyl group, suggests its potential as a key intermediate or candidate for developing new therapeutic agents. Researchers can utilize this compound to explore its mechanism of action, particularly its potential interaction with enzyme targets like sGC, where similar dihydroquinoxalinone derivatives have shown promising activation properties . It is also a valuable building block for the synthesis of more complex heteroannulated systems in medicinal chemistry programs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-(1-ethylpyrazole-3-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-17-8-7-11(16-17)14(20)18-9-13(19)15-10-5-3-4-6-12(10)18/h3-8H,2,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKSOYDWVXRREO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the construction of the quinoxaline core. One common approach is the condensation of 1-ethyl-1H-pyrazole-3-carbonyl chloride with 1,2-diaminobenzene under acidic conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dione derivatives.

  • Reduction: Reduction products such as 3,4-dihydroquinoxalin-2(1H)-one.

  • Substitution: Substituted pyrazole and quinoxaline derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Medicinal Chemistry: It has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent.

  • Biology: Used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Employed in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Key Structural Derivatives and Their Properties

Compound Name Structural Modification Biological Target/Activity Key Data/Findings Reference
Target Compound (4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one) Ethyl-pyrazole carbonyl at N4 position Not explicitly stated in evidence Synthesized via one-pot method (85% yield); scalable and cost-effective
Monocarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., C4) Carboxylic group at C7 position Soluble guanylate cyclase (sGC) activation ΔGest = -10.60 kcal/mol; comparable activity to BAY 60-2770 in assays
Dicarboxylic derivative C14 Di-carboxylic groups at C6/C7 Enhanced sGC binding ΔGest = -15.65 kcal/mol; 70% population in docking studies
(Z)-3-[2-(Naphthalen-1-yl)-2-oxoethylidene] derivative (J46) Naphthalene substituent JNK3 inhibition IC50 = 0.28 µM (JNK3); >10-fold selectivity over JNK1/2
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones (e.g., compound 2) Quinazoline substituent Tubulin polymerization inhibition IC50 = 0.89 µM (antiproliferative activity vs HCT116 cells)
4-[(5-Phenylpyridin-3-yl)carbonyl] derivative (compound 19d) Phenylpyridine substituent BRD4 bromodomain inhibition Co-crystal structure with BRD4 (PDB: 4YH4); Kd = 120 nM

Limitations and Challenges

  • Some monocarboxylic derivatives failed to activate sGC in cell-based assays despite promising docking results, highlighting discrepancies between computational predictions and biological outcomes .
  • Photocatalyst-free reactions for C–C bond formation showed slower kinetics, requiring extended reaction times .

Biological Activity

The compound 4-(1-ethyl-1H-pyrazole-3-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C12_{12}H12_{12}N4_{4}O
  • Molecular Weight: 232.25 g/mol

The presence of the pyrazole and quinoxaline moieties suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, a study on pyrazole derivatives indicated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of similar pyrazole derivatives has been explored extensively. For example, compounds derived from pyrazole exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). In one study, a derivative showed an IC50_{50} value of 0.39 μM against A549 cells .

CompoundCell LineIC50_{50} (μM)Mechanism of Action
6A5490.39Induction of autophagy
67MCF-70.01Aurora-A kinase inhibition

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. A review highlighted that certain pyrazole compounds demonstrated significant inhibition of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Evaluation
A novel series of substituted pyrazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines. One specific derivative exhibited potent growth inhibition with an IC50_{50} value significantly lower than standard chemotherapeutic agents . This suggests that modifications to the pyrazole structure can lead to enhanced anticancer properties.

Case Study 2: Antimicrobial Resistance
A study focusing on the resistance patterns of bacterial strains showed that certain pyrazole derivatives could overcome resistance mechanisms in Staphylococcus species. The compounds not only inhibited growth but also reduced biofilm formation, which is critical in treating chronic infections .

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